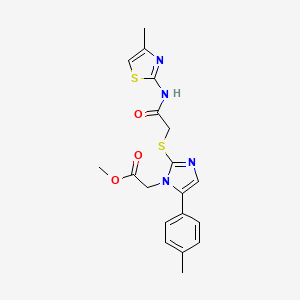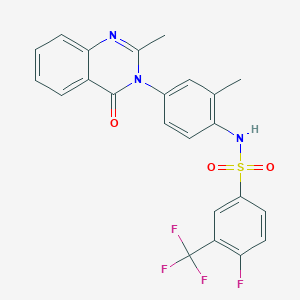
4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in various fields including chemistry, biology, and medicine. This compound has drawn significant interest due to its unique structure, which contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves a multi-step process. One common approach begins with the preparation of key intermediates, followed by their sequential coupling to form the final compound. For instance, the synthesis might involve:
Formation of 2-methyl-4-oxoquinazoline.
Coupling this intermediate with 4-fluorophenyl groups.
Introduction of the trifluoromethyl group and benzenesulfonamide moiety.
Each of these steps requires specific reagents and conditions, such as the use of strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF). Reaction temperatures can range from room temperature to elevated temperatures (e.g., 100°C), depending on the specific transformations required.
Industrial Production Methods
Industrial production of this compound would necessitate optimization for scalability, cost-efficiency, and environmental compliance. Large-scale synthesis might use flow chemistry techniques to enhance yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
The compound 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: : Can introduce additional functional groups or alter existing ones.
Reduction: : May reduce the quinazolinone moiety to amines.
Substitution: : The fluorine and trifluoromethyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or thiols can replace the fluorine group under controlled conditions.
Major Products
The products formed depend on the specific reaction conditions and reagents. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could result in various derivatives with different substituents replacing the fluorine group.
科学研究应用
4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential use as a probe to study biochemical pathways.
Medicine: : Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: : Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, often proteins or enzymes. It may inhibit or activate these targets, thereby modulating cellular pathways. For instance, its interaction with kinases could lead to altered signaling pathways in cancer cells, inhibiting their proliferation.
相似化合物的比较
Similar Compounds
4-fluoro-N-(4-oxoquinazolin-3(4H)-yl)phenyl compounds
N-phenylbenzenesulfonamides
Trifluoromethyl-substituted sulfonamides
Uniqueness
What sets 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide apart is its specific combination of functional groups, which grants it unique reactivity and potential biological activity compared to its counterparts. The presence of the trifluoromethyl group, for example, enhances its metabolic stability and interaction with biological targets.
Conclusion
This compound is a compound with significant potential in various scientific fields due to its unique structural features and versatile reactivity. Understanding its synthesis, reactions, and applications can pave the way for new discoveries and innovations in chemistry, biology, and medicine.
属性
IUPAC Name |
4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F4N3O3S/c1-13-11-15(30-14(2)28-21-6-4-3-5-17(21)22(30)31)7-10-20(13)29-34(32,33)16-8-9-19(24)18(12-16)23(25,26)27/h3-12,29H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKKHRRJABIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
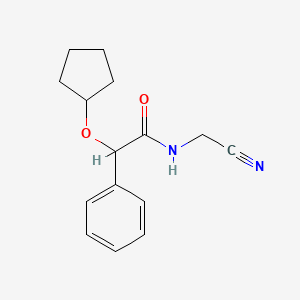
![2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2966714.png)
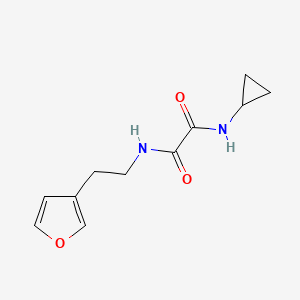
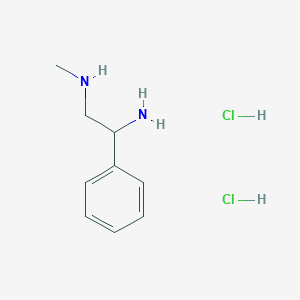
![N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide](/img/structure/B2966720.png)
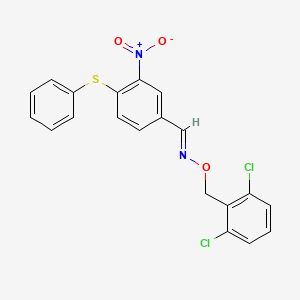
![1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2966723.png)
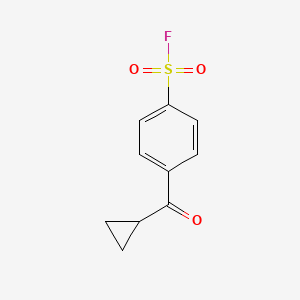
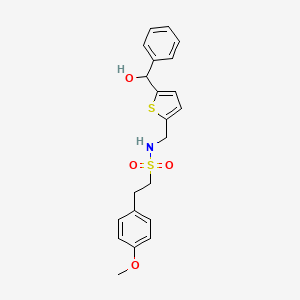

![1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2966728.png)
![(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2966730.png)
![8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966732.png)
